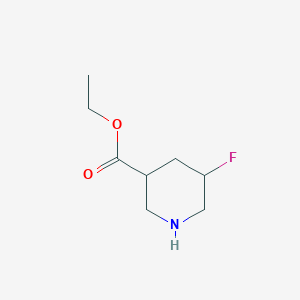

Ethyl 5-fluoropiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-fluoropiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h6-7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLFOXZYENJZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3,5-Pyridinedicarboxylic Acid Diethyl Ester

The reduction of 3,5-pyridinedicarboxylic acid diethyl ester to piperidine-3,5-dicarboxylate derivatives serves as a foundational step in synthesizing ethyl 5-fluoropiperidine-3-carboxylate. Platinum(IV) oxide (PtO₂) catalyzes this transformation under hydrogen gas (H₂) at 75 psi in ethanol, achieving quantitative yield of the cis-piperidine intermediate. Notably, the reaction proceeds via exhaustive saturation of the pyridine ring, with hydrochloric acid (HCl) enhancing protonation to stabilize the intermediate.

Reaction Conditions and Optimization

-

Catalyst Loading : 20 mol% PtO₂ ensures complete conversion within 18 hours. Lower catalyst loadings (e.g., 10 mol%) result in incomplete hydrogenation.

-

Solvent Effects : Ethanol outperforms tetrahydrofuran (THF) and ethyl acetate due to its polarity, which facilitates H₂ dissolution and intermediate stabilization.

-

Acid Additives : 4M HCl in dioxane prevents catalyst poisoning by neutralizing basic byproducts, maintaining reaction efficiency.

Table 1. Hydrogenation Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (PtO₂) | 20 mol% | 100 | |

| H₂ Pressure | 75 psi | 100 | |

| Solvent | Ethanol | 100 |

Biocatalytic Desymmetrization for Stereochemical Control

Enzymatic Hydrolysis of meso-Diesters

The meso-diester intermediate, 1-benzyl 3,5-diethyl (3R,5S)-piperidine-1,3,5-tricarboxylate (meso-7), undergoes enzymatic hydrolysis using Palatase 20000L to yield enantiopure (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid. This lipase-mediated process selectively cleaves one ester group, achieving 95% enantiomeric excess (ee) under pH-controlled conditions (7.0 phosphate buffer, 30°C).

Key Observations

-

Enzyme Specificity : Palatase 20000L exhibits high regioselectivity for the pro-(S) ester group, avoiding racemization.

-

Solvent Compatibility : Dimethyl sulfoxide (DMSO) enhances substrate solubility without denaturing the enzyme.

-

Scale-Up Feasibility : A 2 L reactor achieves full conversion within 24 hours, demonstrating industrial applicability.

Table 2. Biocatalytic Reaction Parameters

Decarboxylative Fluorination Strategies

Silver Fluoride-Mediated Fluorination

Decarboxylative fluorination of (3S,5S)-1-((benzyloxy)carbonyl)-5-(ethoxycarbonyl)piperidine-3-carboxylic acid employs silver fluoride (AgF) to introduce the fluorine atom. This step proceeds via a radical mechanism, with AgF acting as both a fluoride source and oxidizing agent. The reaction achieves 55% yield under optimized conditions (1,2-dimethoxyethane, 80°C).

Optimization Challenges

-

Byproduct Formation : Competing decarboxylation without fluorination occurs at temperatures exceeding 90°C, necessitating precise thermal control.

-

Solvent Selection : Polar aprotic solvents (e.g., DME) enhance AgF solubility and fluoride ion availability.

-

Protecting Group Stability : The benzyloxycarbonyl (Cbz) group remains intact under these conditions, avoiding undesired deprotection.

Table 3. Fluorination Reaction Outcomes

Protecting Group Manipulations

Cbz to Boc Exchange

Transitioning from Cbz to tert-butoxycarbonyl (Boc) protection is critical for subsequent functionalization. Methanesulfonic acid (MsOH) in hexafluoroisopropanol (HFIP) cleaves the Cbz group, followed by Boc anhydride (Boc₂O) treatment to install the Boc group. This two-step process achieves 36% yield, limited by competing side reactions during deprotection.

Optimization Insights

-

Acid Strength : MsOH provides sufficient acidity for Cbz cleavage without degrading the piperidine core.

-

Solvent Compatibility : HFIP stabilizes cationic intermediates, minimizing racemization.

Crystallization and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoropiperidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-fluoropiperidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl 5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo hydroxyl oxidation, amination, and imine reduction via hydrogen transfer catalyzed by metal catalysts . These reactions lead to the formation of new C-N bonds and the generation of biologically active intermediates.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine (F): The 5-fluoro substituent in the target compound likely increases lipophilicity and electron-withdrawing effects compared to hydroxyl (-OH) or cyano (-CN) groups in analogs . This may enhance membrane permeability in bioactive molecules. Ester Group (COOEt): Common across all compounds, facilitating hydrolysis to carboxylic acids under physiological conditions.

Biological Relevance: Piperidine carboxylates with hydroxyl or amino groups (e.g., Ethyl 5-hydroxypiperidine-3-carboxylate HCl) are frequently used as intermediates in drug synthesis, particularly for antipsychotics or antivirals .

Synthetic Utility :

- Ethyl 4-oxo-piperidine-3-carboxylate HCl () is a versatile intermediate due to its ketone group, enabling reductive amination or Grignard reactions.

Research Findings and Gaps

- Antimicrobial Activity : Piperidine derivatives like those in exhibit antimicrobial and antioxidant properties, but fluorinated variants remain understudied.

- Structural Diversity: Compounds such as Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate () highlight the synthetic flexibility of this class, though their biological data are sparse.

- Need for Direct Studies : The absence of explicit data on this compound underscores the need for targeted research on its physicochemical and pharmacological properties.

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 5-fluoropiperidine-3-carboxylate, and how are reaction conditions optimized for purity?

Methodological Answer:

this compound is typically synthesized via multi-step reactions, including fluorination, esterification, or cyclocondensation. For example, fluorination steps often require anhydrous conditions and catalysts like Selectfluor® to ensure regioselectivity. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to achieving >95% purity . Reaction optimization involves monitoring by TLC or HPLC to adjust temperature, solvent polarity, and stoichiometry of reagents .

Advanced Question: How can researchers resolve contradictions in NMR and mass spectrometry data for fluorinated piperidine derivatives?

Methodological Answer:

Discrepancies between NMR (e.g., unexpected splitting patterns) and MS data (e.g., molecular ion fragmentation) may arise from residual solvents, stereochemical isomers, or degradation products. To resolve these:

- Stereochemical analysis: Use chiral HPLC or X-ray crystallography (as in ) to confirm configuration.

- Degradation studies: Perform stability tests under varying pH/temperature to identify byproducts.

- Advanced spectroscopy: Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish structural analogs .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Key safety measures include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact ().

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis or thermal degradation .

Advanced Question: How can researchers optimize fluorination efficiency while minimizing side reactions in piperidine derivatives?

Methodological Answer:

Fluorination efficiency depends on:

- Reagent selection: Use electrophilic fluorinating agents (e.g., NFSI) for better regiocontrol over radical-based methods.

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates.

- Temperature modulation: Lower temperatures (−20°C to 0°C) reduce unwanted C-F bond cleavage or epimerization.

Monitor progress via ¹⁹F NMR to quantify fluorinated intermediates and adjust reaction time .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Standard characterization includes:

- Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) for structural confirmation; FT-IR for ester (C=O, ~1700 cm⁻¹) and C-F (~1100 cm⁻¹) bonds.

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular formula.

- Elemental analysis: Confirm C, H, N, and F content within ±0.4% of theoretical values .

Advanced Question: How do stereoelectronic effects of the fluorine atom influence the biological activity of piperidine-based compounds?

Methodological Answer:

The fluorine atom’s electronegativity and small size alter:

- Lipophilicity: Enhances membrane permeability (logP optimization).

- Conformational rigidity: Restricts piperidine ring puckering, affecting receptor binding (e.g., GPCR or enzyme inhibition).

- Metabolic stability: Reduces oxidative metabolism by cytochrome P450 enzymes.

Validate these effects via molecular docking studies and in vitro assays comparing fluorinated/non-fluorinated analogs .

Basic Question: What strategies are used to improve the yield of this compound in large-scale synthesis?

Methodological Answer:

Scale-up challenges include heat dissipation and reagent homogeneity. Solutions:

- Flow chemistry: Continuous reactors improve temperature control and mixing.

- Catalyst recycling: Immobilize catalysts (e.g., Pd/C) to reduce costs.

- Solvent recovery: Distill and reuse solvents like ethyl acetate or THF.

Document yield improvements using Design of Experiments (DoE) to statistically optimize parameters .

Advanced Question: How can researchers address discrepancies between computational predictions and experimental bioactivity data for fluorinated piperidines?

Methodological Answer:

Discrepancies may arise from inaccurate force fields or solvent effects in simulations. Mitigation steps:

- Enhanced sampling: Use molecular dynamics (MD) with explicit solvent models.

- Free energy calculations: Apply MM/PBSA or FEP to refine binding affinity predictions.

- Experimental validation: Perform SPR or ITC to measure actual binding kinetics .

Basic Question: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

Stability studies show:

- Aqueous solutions: Hydrolysis occurs at pH <3 or >10, degrading the ester group.

- Solid state: Stable for >12 months at −20°C in desiccated, amber vials.

- Light sensitivity: UV exposure accelerates decomposition; use opaque containers .

Advanced Question: What methodologies are employed to study the metabolic pathways of fluorinated piperidine derivatives in preclinical models?

Methodological Answer:

Key approaches include:

- Radiolabeling: Synthesize ¹⁴C/¹⁸F-labeled analogs for tracking metabolite distribution.

- LC-MS/MS: Identify phase I (oxidation) and phase II (glucuronidation) metabolites in plasma/urine.

- Cryopreserved hepatocytes: Assess species-specific metabolism (human vs. rodent) to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.